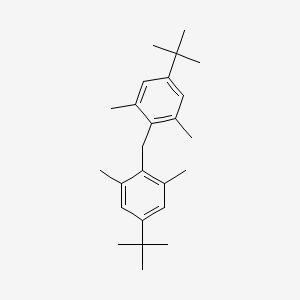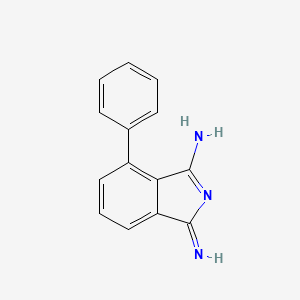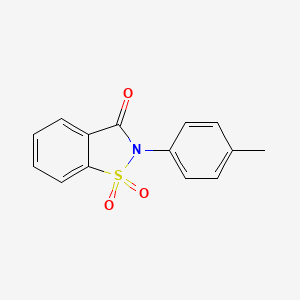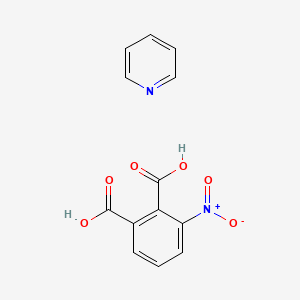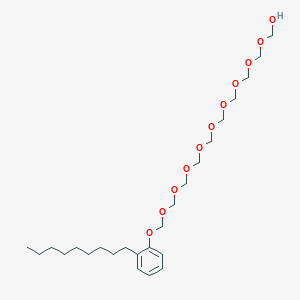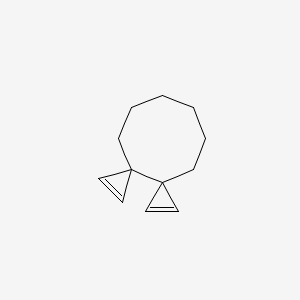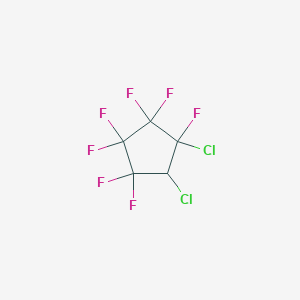
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane is a halogenated cycloalkane. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclopentane ring. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the fluorination of cyclopentane followed by chlorination. The reaction conditions often require the use of catalysts and controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The use of fluorine and chlorine gases under controlled conditions ensures the efficient production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more reactive intermediates.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated cyclopentane derivatives, while reduction can produce partially dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems due to its halogen content.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane involves its interaction with molecular targets through halogen bonding. The presence of multiple halogen atoms allows the compound to form strong interactions with various substrates, influencing their reactivity and stability. The pathways involved often include halogen exchange and redox reactions, which can lead to the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichloro-1,1,2,3,3,4,4-heptafluorocyclopentane
- 1,3-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane
- 1,4-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane
Uniqueness
1,5-Dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane is unique due to the specific positioning of the chlorine atoms at the 1 and 5 positions on the cyclopentane ring. This arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds with different halogen positions.
Eigenschaften
CAS-Nummer |
64470-65-1 |
|---|---|
Molekularformel |
C5HCl2F7 |
Molekulargewicht |
264.95 g/mol |
IUPAC-Name |
1,5-dichloro-1,2,2,3,3,4,4-heptafluorocyclopentane |
InChI |
InChI=1S/C5HCl2F7/c6-1-2(7,8)4(11,12)5(13,14)3(1,9)10/h1H |
InChI-Schlüssel |
BBOSJXXNSKTENL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C1(F)Cl)(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


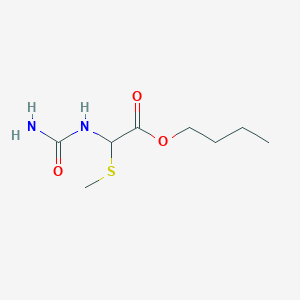
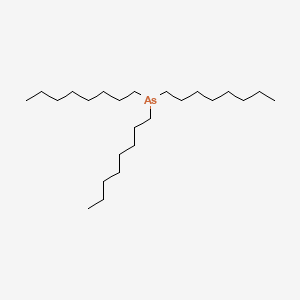

![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
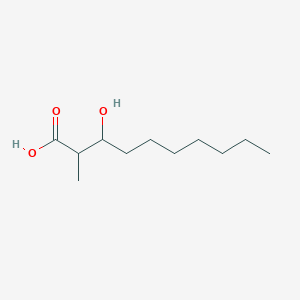
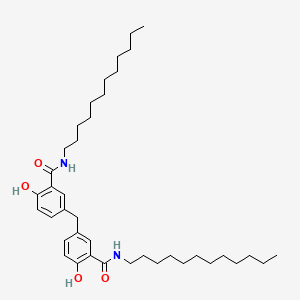
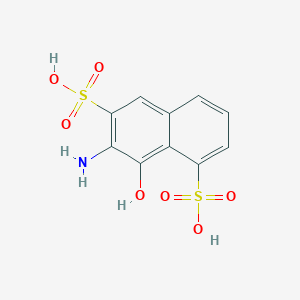
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
